N-oleoyl leucine

Overview

Description

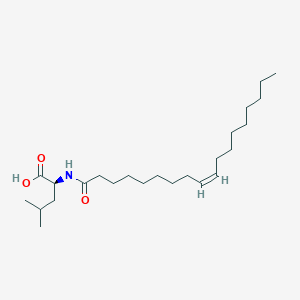

N-Oleoyl leucine is an N-acyl amino acid derivative composed of leucine conjugated to an oleic acid (C18:1) moiety. Its molecular formula is C₂₄H₄₅NO₃ (molecular weight: 395.62 g/mol; CAS: 136560-76-4) . Structurally, it belongs to a broader class of endogenous lipids characterized by fatty acids linked to amino acids via amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Oleoyl Leucine can be synthesized through the Schotten-Baumann reaction, which involves the reaction of leucine with oleoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring the complete conversion of reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-Oleoyl Leucine undergoes various chemical reactions, including:

Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form saturated derivatives.

Substitution: The amide bond can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Saturated N-acyl leucine derivatives.

Substitution: N-substituted leucine derivatives

Scientific Research Applications

Metabolic Regulation

N-Oleoyl leucine has been identified as a potent modulator of mitochondrial respiration. Research indicates that it acts as a lipid uncoupler, stimulating respiration in isolated mitochondria, cells, and animal models. This uncoupling effect is significant for its potential role in managing energy expenditure and body weight.

- Mechanism of Action : It interacts with mitochondrial transporters, enhancing respiration independent of traditional uncoupling proteins like UCP1. Studies have shown that intraperitoneal administration of this compound in mice leads to increased whole-body energy expenditure and weight loss, suggesting its utility in combating obesity and metabolic disorders .

Cardiometabolic Health

Recent studies have linked this compound to various cardiometabolic outcomes. Its levels in plasma have been associated with significant health markers such as body mass index and waist circumference, indicating its role as a biomarker for metabolic health.

- Clinical Associations : In a cohort study involving 2,351 participants from the Jackson Heart Study, higher levels of this compound were correlated with an increased risk of coronary heart disease and heart failure. The compound's association with these conditions highlights its potential as a target for therapeutic interventions aimed at improving cardiometabolic health .

Biochemical Pathways and Genetic Regulation

The metabolism of this compound is influenced by genetic factors, particularly the CYP4F2 gene, which encodes an enzyme responsible for its hydroxylation. This enzymatic process diversifies the lipid metabolites derived from this compound, potentially altering their biological activity.

- Genetic Insights : The regulation of N-acyl amino acids like this compound through genetic determinants underscores the complexity of lipid metabolism and its implications for personalized medicine. Understanding these pathways could lead to novel strategies for managing metabolic diseases .

Potential Applications in Drug Development

The unique properties of this compound as a hydrolysis-resistant compound make it a candidate for further exploration in drug development. Its ability to modulate energy metabolism could be harnessed for creating new therapeutic agents aimed at obesity and related metabolic disorders.

- Research Directions : Future studies may focus on developing analogs of this compound that retain its beneficial properties while minimizing potential side effects. These compounds could serve as leads for designing novel uncouplers with enhanced therapeutic windows compared to classical agents .

Summary Table of Findings

Mechanism of Action

N-Oleoyl Leucine exerts its effects by uncoupling mitochondrial respiration, independent of uncoupling protein 1. This leads to increased energy expenditure and reduced fat accumulation. The compound interacts with specific molecular targets, including enzymes and transporters involved in lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

N-Acyl amino acids share a common backbone of a fatty acid (e.g., oleic acid) linked to an amino acid. Key structural analogs include:

| Compound | Amino Acid | Fatty Acid | Key Structural Difference vs. N-Oleoyl Leucine |

|---|---|---|---|

| N-Oleoyl Glycine | Glycine | Oleic acid | Smaller, non-branched amino acid (glycine vs. leucine) |

| N-Oleoyl Alanine | Alanine | Oleic acid | Shorter side chain (methyl vs. isobutyl in leucine) |

| N-Oleoyl Phenylalanine | Phenylalanine | Oleic acid | Aromatic side chain (benzyl vs. isobutyl) |

| N-Arachidonoyl Glycine | Glycine | Arachidonic acid | Polyunsaturated fatty acid (C20:4 vs. C18:1) |

Source: Structural data from ; functional comparisons from .

Functional Comparisons

Mitochondrial Uncoupling and Energy Metabolism

- This compound : Stimulates mitochondrial respiration in isolated mitochondria and mice, enhancing whole-body energy expenditure .

- N-Oleoyl Phenylalanine : Shares mitochondrial uncoupling activity but differs in tissue-specific effects due to the phenylalanine moiety .

Neurobehavioral and Addiction Modulation

- N-Oleoyl Glycine (OlGly) and N-Oleoyl Alanine (OlAla): Reduce alcohol self-administration and preference in mice by modulating endocannabinoid signaling in reward pathways (e.g., prefrontal cortex, nucleus accumbens) .

- This compound: Limited evidence in addiction; primary focus remains on metabolic regulation .

Cardiovascular and Metabolic Disease Associations

- This compound : Elevated plasma levels correlate with heart failure risk in humans .

- N-Oleoyl Serine: Associated with coronary heart disease risk, highlighting amino acid-specific metabolic effects .

- N-Oleoyl Tyrosine: Implicated in gut microbiome-metabolite interactions under immunosuppressive conditions .

Mechanistic and Pathway Differences

Amino Acid-Dependent Signaling

- Branched-Chain Amino Acids (Leucine, Isoleucine): Derivatives like this compound may influence insulin resistance pathways, mirroring associations of free leucine with obesity .

- Glycine and Serine Derivatives : Inverse associations with glucose intolerance suggest divergent regulatory roles compared to leucine-based compounds .

Enzymatic Regulation

- PM20D1: A key enzyme regulating N-acyl amino acid levels. Overexpression increases circulating this compound and related compounds, enhancing energy expenditure .

Pharmacokinetic and Stability Profiles

Clinical and Therapeutic Implications

- This compound: Potential anti-obesity agent; however, its association with heart failure risk warrants caution in therapeutic development .

- N-Oleoyl Glycine/Alanine : Promising candidates for alcohol use disorder treatment due to neurobehavioral effects .

- N-Arachidonoyl Glycine: Dual roles in metabolism and inflammation may require targeted delivery to avoid off-target effects .

Biological Activity

N-oleoyl leucine is a member of the N-acyl amino acid family, which are bioactive lipids formed by the conjugation of fatty acids to amino acids. This compound has garnered attention for its potential roles in metabolic regulation and energy homeostasis. Recent studies have revealed its involvement in various biological activities, including modulation of thermogenesis, appetite suppression, and potential implications in cardiometabolic diseases.

-

Energy Metabolism and Thermogenesis :

- This compound has been shown to stimulate thermogenesis, which is the process of heat production in organisms. It acts independently of uncoupling protein 1 (UCP1), suggesting a unique pathway for energy expenditure that does not rely on traditional mechanisms associated with brown adipose tissue .

- In murine models, administration of this compound (25 mg/kg, intraperitoneally) resulted in decreased body weight and food intake while preferentially reducing fat mass in diet-induced obesity scenarios .

-

Cardiometabolic Implications :

- Research indicates that plasma levels of this compound correlate with cardiometabolic disease endpoints. In a study involving 2,351 participants from the Jackson Heart Study, elevated levels of this metabolite were associated with an increased risk of coronary heart disease and heart failure .

- The CYP4F2 gene locus has been identified as a genetic determinant influencing plasma levels of this compound, highlighting its potential role in metabolic diversification and lipid signaling pathways .

- Interaction with Receptors :

Table: Summary of Key Studies on this compound

Molecular Targets

This compound interacts with several molecular targets that mediate its biological effects:

- GPR18 : This receptor has been suggested as a mediator for some physiological activities of N-acyl amino acids, including calcium mobilization and anti-inflammatory actions .

- PM20D1 : An enzyme that synthesizes N-acyl amino acids; its activity is crucial for the biosynthesis and regulation of compounds like this compound .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing N-oleoyl leucine in laboratory settings?

- Methodological Answer : Synthesis involves coupling oleic acid to leucine via carbodiimide-mediated amidation. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra for amide bond verification) and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity assessment via reverse-phase HPLC (≥95% purity) is critical, with storage at -20°C in powder form to prevent degradation .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices such as plasma?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity and specificity. Isotope-labeled internal standards (e.g., deuterated this compound) should be used to correct for matrix effects. Sample preparation involves lipid extraction using organic solvents (e.g., methanol-chloroform) followed by solid-phase extraction to isolate the compound .

Q. What preclinical evidence supports the biological relevance of this compound in metabolic regulation?

- Methodological Answer : Metabolomic-wide association studies in human cohorts link elevated plasma this compound levels to cardiometabolic outcomes, such as heart failure risk . Preclinical models (e.g., murine studies) should validate these associations by administering the compound and measuring lipid profiles, inflammatory markers, and insulin sensitivity via ELISA and metabolic cages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic effects of this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from species-specific metabolism or dosing regimens. Employ cross-species pharmacokinetic studies (e.g., murine vs. human primary hepatocytes) to compare metabolite turnover. Dose-response curves and time-course analyses can identify thresholds for beneficial vs. adverse effects. Meta-analyses of existing data using PRISMA guidelines are recommended to contextualize findings .

Q. What experimental designs are appropriate for investigating this compound’s interaction with lipid signaling pathways (e.g., Akt/FoxO1)?

- Methodological Answer : Use 3T3-L1 adipocytes or primary adipocytes treated with this compound under insulin-stimulated conditions. Assess Akt phosphorylation via Western blot and FoxO1 nuclear translocation via immunofluorescence. Pharmacological inhibitors (e.g., wortmannin for PI3K/Akt) and receptor antagonists (e.g., SR141716 for CB1) can dissect pathway dependencies. Normalize results to vehicle controls and include triplicate biological replicates .

Q. How should researchers statistically analyze omics data to identify this compound’s role in cardiometabolic disease networks?

- Methodological Answer : Apply false discovery rate (FDR) correction to metabolomics datasets to account for multiple comparisons. Pathway enrichment analysis (e.g., KEGG, Reactome) integrates this compound levels with co-regulated metabolites. Mendelian randomization can infer causality using genetic variants linked to its biosynthesis (e.g., CYP4F2 polymorphisms) .

Q. Methodological Considerations

- Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal weights, dosing regimens (mg/kg adjusted via Km coefficients), and randomization .

- Data Interpretation : Use "shell" tables (P-E/I-C-O framework) to predefine variables (e.g., population: hyperlipidemic models; outcome: triglyceride levels) and mitigate bias .

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOAAMQGRRCHPA-GJCOWUBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347277 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-76-4 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.